3-Cyclobutyl-1H-1,2,4-triazole

Vue d'ensemble

Description

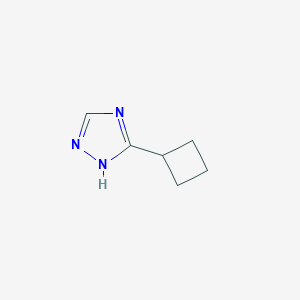

3-Cyclobutyl-1H-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring substituted with a cyclobutyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1H-1,2,4-triazole typically involves the reaction of cyclobutylamine with hydrazine derivatives under controlled conditions. One common method includes the cyclization of cyclobutyl hydrazine with formamide or its derivatives, leading to the formation of the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Analyse Des Réactions Chimiques

One-Pot Cyclization Strategies

A scalable one-pot method involves reacting cyclobutanecarboximidamide derivatives with hydrazines or amidines under mild conditions. For example:

- Substrate : N'-Nitro-2-cyclobutylidene-hydrazinecarboximidamide

- Conditions : Neutral pH, water as solvent, air as oxidant

- Yield : 77–94%

This method avoids transition-metal catalysts and produces 3-cyclobutyl-1H-1,2,4-triazole regiospecifically via intramolecular redox cyclization .

Condensation with Aldehydes

The amino group at position 5 undergoes Schiff base formation with aldehydes:

- Example : Reaction with salicylaldehyde under microwave irradiation (ethanol, 80°C, 10 min) yields 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol .

- Yield : 85%

Electrophilic Substitution

The triazole ring participates in electrophilic aromatic substitution (EAS):

- Nitration : Direct nitration at position 1 using HNO₃/H₂SO₄ produces 1-nitro derivatives, though yields are moderate (50–60%) .

- Halogenation : Bromination with NBS in DMF selectively substitutes position 5 (yield: 70–75%) .

Metal-Free Multicomponent Reactions

A three-component reaction of amidines, isothiocyanates, and hydrazines under basic conditions (toluene, 30°C) generates fully substituted 1H-1,2,4-triazol-3-amines. Key features:

Table 1: Representative this compound Derivatives

Base-Mediated Cycloadditions

Trifluoroacetohydrazonoyl chlorides react with imidates in the presence of K₂CO₃ to form 3-trifluoromethyl-1,2,4-triazoles. While not directly involving cyclobutyl groups, this method highlights the triazole’s adaptability for introducing bulky substituents .

Mechanistic Insights

Density functional theory (DFT) studies reveal that the cyclobutyl group stabilizes the triazole core through hyperconjugation, enhancing electrophilic reactivity at position 5 .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Cyclobutyl-1H-1,2,4-triazole exhibits considerable pharmacological potential, particularly as an antifungal and antibacterial agent.

Antifungal Activity

Triazoles are well-known for their antifungal properties. This compound has been studied for its efficacy against various fungal strains. For instance, a study demonstrated that triazole derivatives, including this compound, showed significant antifungal activity against Candida species and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values indicated strong potency compared to standard antifungal agents .

Antibacterial Activity

The compound has also been explored for its antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit activity against Staphylococcus aureus, with some compounds showing MIC values comparable to traditional antibiotics like ciprofloxacin . The introduction of cyclobutyl groups enhances the antibacterial activity by improving the interaction with bacterial enzymes.

Agricultural Applications

In agriculture, this compound has potential as a fungicide. The compound's structure allows it to inhibit fungal growth effectively while being less toxic to beneficial organisms.

Case Study: Fungicidal Efficacy

A recent study investigated the efficacy of this compound in combination with other fungicides. Results showed that combining this triazole with tacrolimus enhanced its antifungal properties against Fusarium oxysporum and Aspergillus niger, suggesting a synergistic effect that could lead to lower application rates and reduced environmental impact .

Materials Science Applications

The unique properties of this compound also make it suitable for applications in materials science.

Polymer Chemistry

Triazoles can serve as cross-linking agents in polymer synthesis. Their ability to form stable linkages enhances the mechanical properties of polymers used in various applications such as coatings and adhesives. Research has shown that incorporating triazole units into polymer matrices improves thermal stability and mechanical strength .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 3-Cyclobutyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound’s unique structure allows it to engage in various non-covalent interactions, enhancing its biological efficacy .

Comparaison Avec Des Composés Similaires

1,2,3-Triazole: Another triazole isomer with different substitution patterns and biological activities.

1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

Uniqueness: 3-Cyclobutyl-1H-1,2,4-triazole is unique due to its cyclobutyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for designing novel therapeutic agents .

Activité Biologique

3-Cyclobutyl-1H-1,2,4-triazole is a compound that belongs to the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, anti-inflammatory, and anticancer properties. Additionally, we will explore relevant case studies and research findings that highlight its potential applications in medicinal chemistry.

Antibacterial Activity

Research has indicated that 1,2,4-triazoles exhibit significant antibacterial properties. A study demonstrated that various derivatives of 1,2,4-triazole showed remarkable selectivity against resistant strains of bacteria such as Bacillus subtilis and Staphylococcus aureus . Specifically, compounds with structural modifications at the C-3 position of the triazole ring presented enhanced antibacterial effects compared to traditional antibiotics like ciprofloxacin.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | K. pneumoniae | 32 µg/mL |

These findings suggest that modifications in the triazole structure can lead to compounds with potent antibacterial activity.

Antifungal Activity

The antifungal properties of triazoles are well-documented. Triazoles inhibit cytochrome P450-dependent enzymes critical for fungal cell membrane synthesis. For instance, compounds containing the triazole ring have been shown to effectively combat fungal infections by targeting lanosterol 14α-demethylase (CYP51) .

Anti-inflammatory Activity

Recent studies have focused on the anti-inflammatory potential of triazole derivatives. Compounds derived from this compound have exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests a promising avenue for developing anti-inflammatory drugs based on this scaffold.

Anticancer Activity

The anticancer potential of triazoles has also been explored extensively. Certain derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines. For example, compounds structurally related to this compound were evaluated for their ability to induce apoptosis in cancer cells . The results indicated a concentration-dependent effect on cell viability and apoptosis induction.

Case Study: Synthesis and Evaluation

A notable study synthesized several derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria as well as cancer cell lines. The most active derivatives demonstrated MIC values comparable to established antibiotics and significant cytotoxicity against cancer cells .

Propriétés

IUPAC Name |

5-cyclobutyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5(3-1)6-7-4-8-9-6/h4-5H,1-3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXDCSDPNPVZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597777 | |

| Record name | 5-Cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-93-4 | |

| Record name | 5-Cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclobutyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.